Ethyl (E)-3-(3-bromo-4-methoxyphenyl)acrylate
Description
Ethyl (E)-3-(3-bromo-4-methoxyphenyl)acrylate is an α,β-unsaturated ester characterized by a phenyl ring substituted with bromine (Br) at the meta position and a methoxy (-OCH₃) group at the para position. This compound serves as a key intermediate in synthesizing bioactive molecules, particularly antimicrobial agents. Its synthesis typically involves Wittig olefination of a substituted benzaldehyde followed by saponification to yield the corresponding acrylic acid derivative (e.g., (E)-3-(3-bromo-4-methoxyphenyl)acrylic acid) . The ethyl ester form is preferred in certain reactions due to its stability and solubility in organic solvents.
Structurally, the (E)-configuration of the double bond is critical for its reactivity and interactions in biological systems. The bromine atom enhances electrophilicity, while the methoxy group contributes to electron-donating resonance effects, influencing both chemical reactivity and supramolecular interactions .
Properties
Molecular Formula |
C12H13BrO3 |
|---|---|
Molecular Weight |
285.13 g/mol |
IUPAC Name |
ethyl (E)-3-(3-bromo-4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H13BrO3/c1-3-16-12(14)7-5-9-4-6-11(15-2)10(13)8-9/h4-8H,3H2,1-2H3/b7-5+ |
InChI Key |
BHVXYKORYGCMHC-FNORWQNLSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=C(C=C1)OC)Br |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1)OC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-3-(3-bromo-4-methoxyphenyl)acrylate typically involves the esterification of (E)-3-(3-bromo-4-methoxyphenyl)acrylic acid with ethanol. This reaction can be catalyzed by acidic or basic catalysts under reflux conditions to yield the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-3-(3-bromo-4-methoxyphenyl)acrylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Polymerization: The acrylate moiety can participate in polymerization reactions to form polymers.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with altered functional groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty polymers and materials.
Mechanism of Action
The mechanism of action of Ethyl (E)-3-(3-bromo-4-methoxyphenyl)acrylate depends on its specific application. In polymerization reactions, the acrylate moiety undergoes radical polymerization to form polymers. In biological systems, the compound might interact with specific molecular targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Below is a comparative analysis of Ethyl (E)-3-(3-bromo-4-methoxyphenyl)acrylate with structurally related cinnamate esters:
Electronic and Reactivity Profiles
- Global Reactivity Descriptors (DFT) :
Biological Activity
Ethyl (E)-3-(3-bromo-4-methoxyphenyl)acrylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological properties, and relevant studies associated with this compound, highlighting its significance in various therapeutic contexts.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 3-bromo-4-methoxybenzaldehyde with ethyl acrylate under basic conditions. The reaction utilizes a base such as sodium hydroxide to facilitate the formation of the desired ester. The overall yield and purity of the product can be influenced by factors such as reaction time, temperature, and solvent choice.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. In a study evaluating various derivatives, it was found that compounds with bromine substitutions demonstrated enhanced activity against several bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds were significantly lower than those of non-brominated analogues, suggesting that bromination may enhance their efficacy against resistant strains .
Anticancer Activity
Research indicates that this compound possesses anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. For instance, one study reported that treatment with this compound led to increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways in cells .
Antioxidant Activity
The compound also demonstrates antioxidant activity, which is crucial for mitigating oxidative stress-related damage in cells. Preliminary tests using DPPH radical scavenging assays revealed that this compound effectively scavenged free radicals, indicating its potential role in preventing oxidative damage .
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Antimicrobial Efficacy : A comparative study on various brominated compounds showed that this compound had an MIC of 8.75 µM against Pseudomonas aeruginosa, demonstrating its potential as an effective antimicrobial agent .
- Anticancer Mechanisms : In a cell line study, treatment with this compound resulted in a significant reduction in cell viability in breast cancer cells, attributed to its ability to induce apoptosis through ROS generation .
- Synergistic Effects : There is evidence suggesting that this compound may enhance the efficacy of existing antibiotics when used in combination therapies, particularly against resistant bacterial strains .
Data Summary Table
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
